molecular formula C9H13F6NO2 B5192017 2-methylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

2-methylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Cat. No.: B5192017
M. Wt: 281.20 g/mol
InChI Key: BLVMAVHFNWRPTO-UHFFFAOYSA-N
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Description

2-methylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carbamate group, which is a functional group commonly found in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of 2-methylbutan-2-ol with 1,1,1,3,3,3-hexafluoropropan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-methylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

2-methylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hexafluoropropan-2-yl group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 2-methylbut-3-yn-2-yl carbonate: This compound shares a similar structural motif but differs in its functional groups and reactivity.

    1,1,1,3,3,3-Hexafluoropropan-2-ol: While this compound contains the hexafluoropropan-2-yl group, it lacks the carbamate functionality.

Uniqueness

2-methylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to its combination of a carbamate group and a hexafluoropropan-2-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F6NO2/c1-4-7(2,3)18-6(17)16-5(8(10,11)12)9(13,14)15/h5H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVMAVHFNWRPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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